2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride is an organic compound with the molecular formula C₉H₁₇Cl₃N₄ and a molecular weight of 287.62 g/mol . This compound is known for its versatile applications in various fields, including pharmaceuticals, medicinal chemistry, and scientific research .
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels .
Mode of Action
Piperazine derivatives can act as ligands, binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes in cellular function would depend on the specific targets involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride typically involves the reaction of pyrazine with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The resulting compound is then purified and converted into its trihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity starting materials. The process includes multiple steps of synthesis, purification, and crystallization to obtain the final product in bulk quantities . The compound is typically packaged under inert conditions to prevent degradation and ensure stability during storage and transportation.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Scientific Research Applications
. Some of its key applications include:
Pharmaceutical Studies: The compound is used in the development of new drugs and therapeutic agents.
Drug Delivery Systems: It is employed in the design of drug delivery systems to enhance the bioavailability and efficacy of drugs.
Medicinal Chemistry: The compound is used as a building block in the synthesis of various medicinal compounds.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
1-(2-Pyrazinyl)piperazine: Another related compound used in pharmaceutical research and drug development.
Uniqueness
2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride is unique due to its specific combination of pyrazine and piperazine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCZHTCUYAFECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.